molecular formula C28H24BrOPS B14193416 [(4-Methoxy-1-benzothiophen-6-yl)methyl](triphenyl)phosphanium bromide CAS No. 831222-82-3

[(4-Methoxy-1-benzothiophen-6-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14193416
CAS No.: 831222-82-3
M. Wt: 519.4 g/mol
InChI Key: XVLUHARRGWFMCR-UHFFFAOYSA-M
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Description

(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide is an organophosphorus compound with the chemical formula C28H25BrOPS. It is a bromide salt of a phosphonium cation and is known for its applications in organic synthesis, particularly in the Wittig reaction. This compound is a white solid that is soluble in polar organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide can be synthesized by treating triphenylphosphine with a suitable alkylating agent such as methyl bromide. The reaction typically proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ]

Industrial Production Methods

In an industrial setting, the synthesis of (4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide involves the use of large-scale reactors where triphenylphosphine is reacted with methyl bromide under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide has several scientific research applications:

    Chemistry: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.

    Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide involves the formation of a phosphonium ylide intermediate in the Wittig reaction. This ylide then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones.

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Benzyltriphenylphosphonium bromide

Uniqueness

(4-Methoxy-1-benzothiophen-6-yl)methylphosphanium bromide is unique due to the presence of the 4-methoxy-1-benzothiophen-6-yl group, which imparts specific reactivity and properties that are different from other similar compounds. This makes it particularly useful in specialized organic synthesis applications.

Properties

CAS No.

831222-82-3

Molecular Formula

C28H24BrOPS

Molecular Weight

519.4 g/mol

IUPAC Name

(4-methoxy-1-benzothiophen-6-yl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H24OPS.BrH/c1-29-27-19-22(20-28-26(27)17-18-31-28)21-30(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1

InChI Key

XVLUHARRGWFMCR-UHFFFAOYSA-M

Canonical SMILES

COC1=C2C=CSC2=CC(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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